

Z-FF-Fmk for Neuroprotection: An In-depth Technical Guide

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Compound of Interest

Compound Name: Z-FF-Fmk

Cat. No.: B1639831

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This technical guide provides a comprehensive overview of the neuroprotective effects of **Z-FF-Fmk** (Z-Phe-Phe-fluoromethylketone), a potent inhibitor of cathepsins B and L. This document details the quantitative effects of **Z-FF-Fmk** in various neurodegenerative models, provides in-depth experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action.

Core Mechanism of Action

Z-FF-Fmk exerts its neuroprotective effects primarily through the irreversible inhibition of cathepsin B and cathepsin L, lysosomal cysteine proteases that play a critical role in apoptotic and inflammatory pathways in neurons. By inhibiting these enzymes, **Z-FF-Fmk** effectively mitigates neuronal damage in response to various neurotoxic stimuli.

Quantitative Data on Z-FF-Fmk Efficacy

The following tables summarize the key quantitative data on the efficacy of **Z-FF-Fmk** in neuroprotection studies.

Parameter	Target	Value	Source
Inhibitory Constant (Ki)	Cathepsin B	2.7 nM	[1]
Half-maximal Inhibitory Concentration (IC50)	Cathepsin L	15 µM	

Table 1: In Vitro and In Vivo Efficacy of Z-FF-Fmk

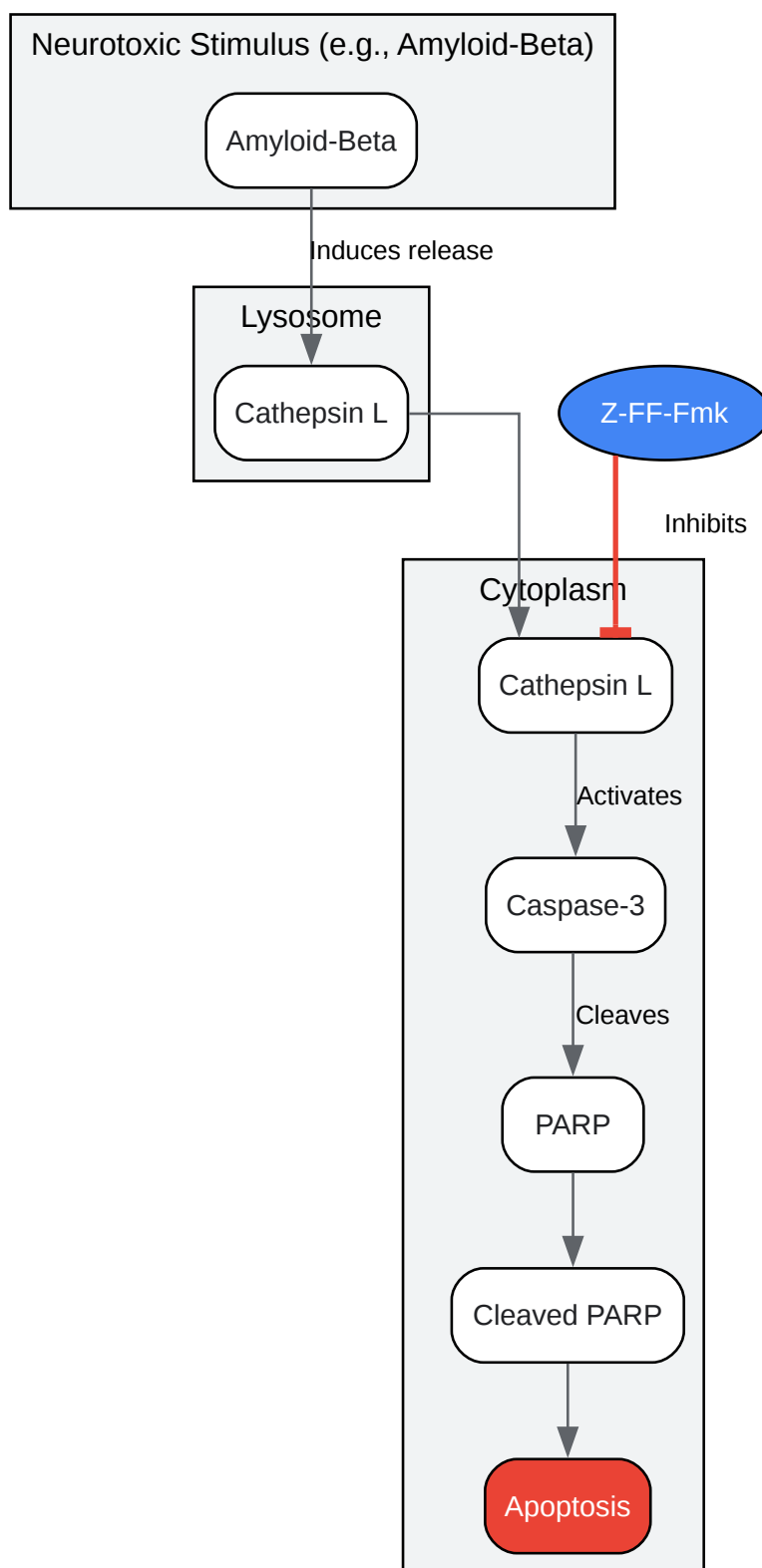
Model System	Neurotoxic Insult	Z-FF-Fmk Concentration/ Dose	Observed Effect	Source
Primary Rat Cortical Neurons	Amyloid-β (Aβ40)	10 µM	Prevents Aβ40-induced apoptosis, DNA fragmentation, and increases in cleaved poly(ADP-ribose) polymerase (PARP) levels.[1]	[1]
Unilateral Rat Striatum	Quinolinic Acid	5 nmol/animal (in vivo)	Inhibits quinolinic acid-induced nuclear translocation of NF-κB and increases in phosphorylated IκBα and IKKα levels.[1]	[1]

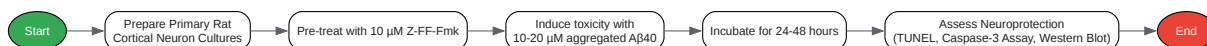
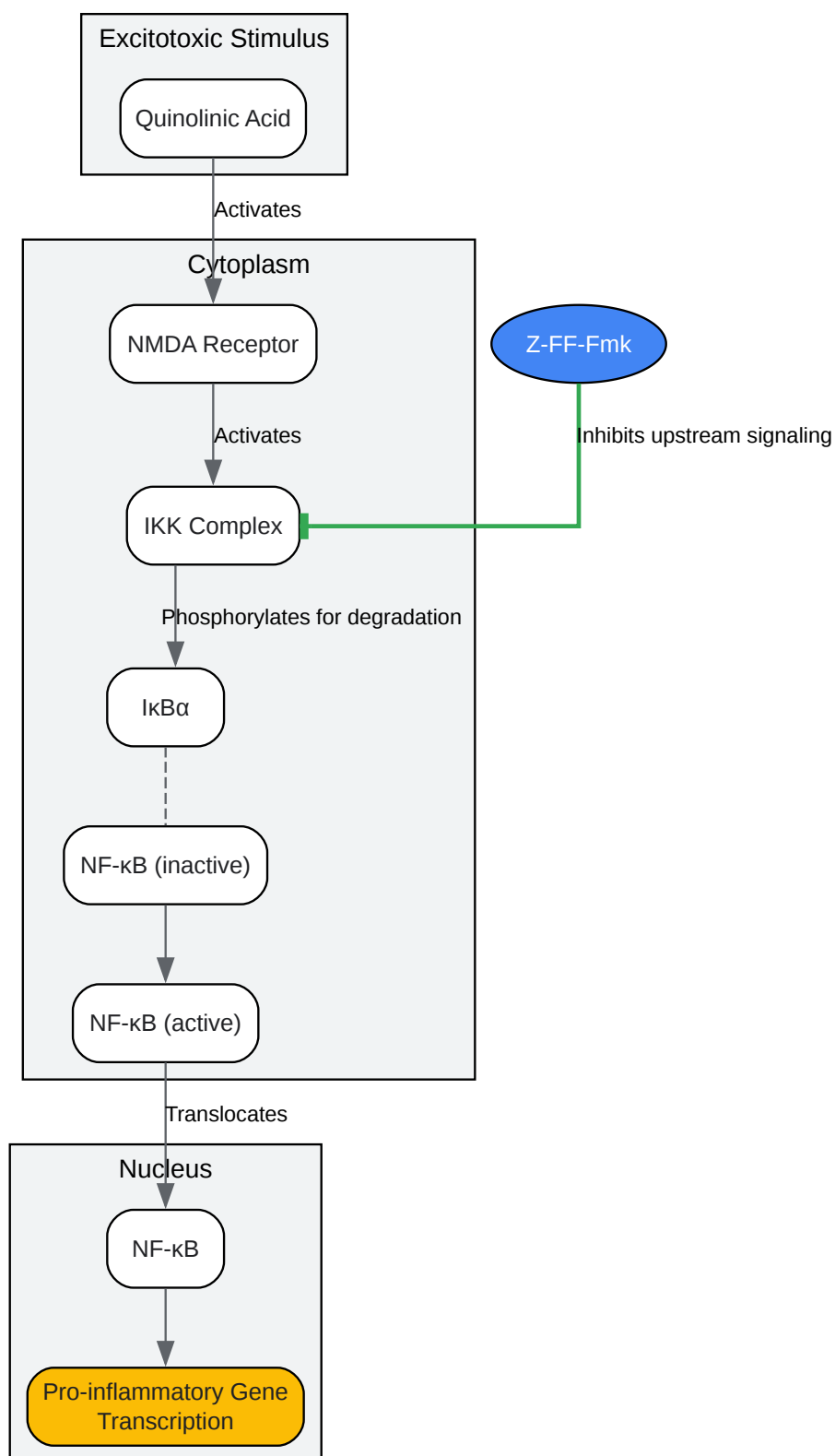
Signaling Pathways of Z-FF-Fmk in Neuroprotection

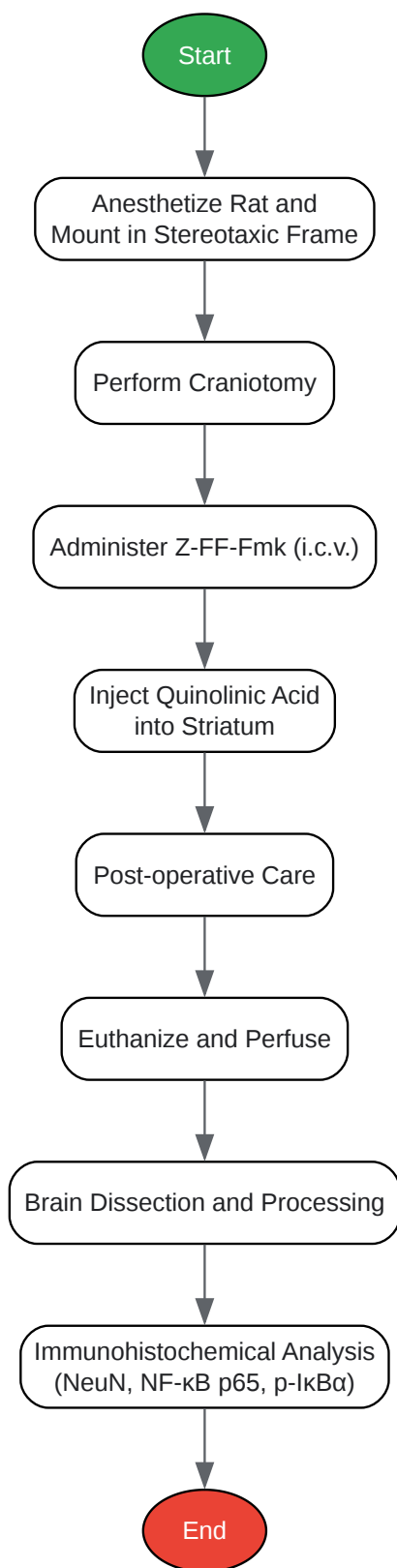
Z-FF-Fmk's neuroprotective mechanism involves the modulation of two critical signaling pathways: the intrinsic apoptotic pathway and the NF- κ B inflammatory pathway.

Apoptotic Pathway Inhibition

Neurotoxic stimuli, such as amyloid-beta, can lead to the release of cathepsin L from the lysosome into the cytoplasm. Cytosolic cathepsin L can then activate the caspase cascade, leading to apoptosis. **Z-FF-Fmk** directly inhibits cathepsin L, thereby preventing the activation of downstream executioner caspases like caspase-3 and the subsequent cleavage of PARP, a key DNA repair enzyme.







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References

- 1. Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
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